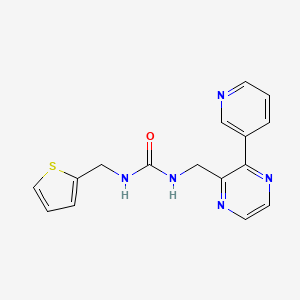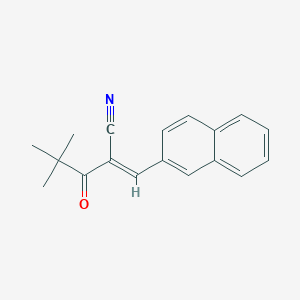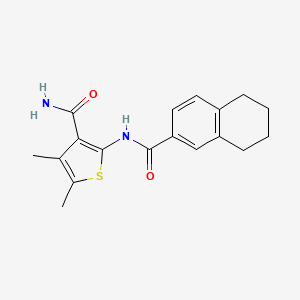![molecular formula C14H17ClN2O2S B2378917 (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 864975-79-1](/img/structure/B2378917.png)
(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines . These compounds have shown good cytotoxicity against the tested cell lines .
Synthesis Analysis
The synthesis of similar compounds involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
One area of significant interest is the use of related compounds in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have shown these compounds to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in PDT, indicating a potential for similar compounds in cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Compounds with a thiazolidinone backbone, similar to the chemical structure , have shown antimicrobial activity against a variety of pathogens. For instance, 2-heteroarylimino-5-benzylidene-4-thiazolidinones demonstrated significant antimicrobial properties, including good inhibition against gram-positive bacteria and methicillin-resistant Staphylococcus strains, as well as notable antifungal properties (Vicini et al., 2008).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Benzothiazole derivatives have been explored for their efficiency in protecting steel against corrosion in acidic environments. These compounds can adsorb onto the metal surface by both physical and chemical means, offering enhanced protection compared to other inhibitors. This suggests that compounds with similar structures could be effective corrosion inhibitors (Hu et al., 2016).
Antidepressant Activity
Additionally, the exploration of 5-amino-1,3,4-thiadiazole-2-thiol derivatives as potential antidepressants has yielded promising results. Certain compounds within this class decreased immobility time in test subjects, indicating significant antidepressant activity and highlighting the potential for related structures in the development of new antidepressant drugs (Yusuf, Khan, & Ahmed, 2008).
properties
IUPAC Name |
N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-9(2)13(18)16-14-17(6-7-19-3)11-5-4-10(15)8-12(11)20-14/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQDRLVPXORUIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Benzylsulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2378837.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2378838.png)
![3-(4-bromophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378839.png)

![4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B2378842.png)

![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378844.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2378848.png)
![isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2378849.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2378855.png)
![N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2378856.png)